[1,2,4]Triazolo[4,3-A]quinazoline
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Overview
Description
[1,2,4]Triazolo[4,3-A]quinazoline is a polyazaheterocyclic compound that consists of a triazolo moiety fused to a quinazoline ring. This compound and its derivatives are known for their significant pharmaceutical applications, including anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-A]quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine hydrate with aldehydes in ethanol . Another approach involves the treatment of 4-chloro-8-methyl-[1,2,4]triazolo-[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-A]quinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Aromatic nucleophilic substitution reactions are common, where the compound reacts with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Different amines and triazole-2-thiol in the presence of a base.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which exhibit enhanced biological activities .
Scientific Research Applications
[1,2,4]Triazolo[4,3-A]quinazoline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[4,3-A]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit topoisomerase II, leading to DNA intercalation and subsequent disruption of DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[1,5-a]quinazoline: Exhibits similar biological activities but differs in the position of the triazole ring fusion.
Uniqueness
[1,2,4]Triazolo[4,3-A]quinazoline is unique due to its specific fusion of the triazole and quinazoline rings, which imparts distinct biological activities and chemical reactivity compared to other isomers and related compounds .
Properties
CAS No. |
235-17-6 |
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Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C9H6N4/c1-2-4-8-7(3-1)5-10-9-12-11-6-13(8)9/h1-6H |
InChI Key |
MIXPUXLJXCDOBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=NN=CN23 |
Origin of Product |
United States |
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